molecular formula C11H16ClN3 B8673715 4-Chloro-3-(4-methyl-1-piperazinyl)aniline

4-Chloro-3-(4-methyl-1-piperazinyl)aniline

Cat. No.: B8673715
M. Wt: 225.72 g/mol
InChI Key: XSHXAICMBSBZQJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C11H16ClN3. It is a derivative of aniline, featuring a chloro substituent at the 4-position and a 4-methyl-1-piperazinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 4-chloroaniline with 4-methylpiperazine. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a nitro compound .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and 4-methyl-1-piperazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3

InChI Key

XSHXAICMBSBZQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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